2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound with a complex structure Its unique arrangement of functional groups and molecular framework allows it to exhibit a range of chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step procedures. Each step requires precise control of reaction conditions to yield the desired product:
Step 1 Synthesis of the Pyrimidine Intermediate: : Reacting 4-chloro-2,6-dimethylpyrimidine with dimethylamine in an appropriate solvent (such as ethanol) under reflux conditions to form the 4-(dimethylamino)-6-methylpyrimidine intermediate.
Step 2 Piperazine Derivatization: : The intermediate is then reacted with piperazine in a solvent like dichloromethane, using a catalyst such as triethylamine to promote the formation of the 4-(dimethylamino)-6-methylpyrimidin-2-yl-piperazine.
Step 3 Acylation Reaction: : Finally, the 4-(dimethylamino)-6-methylpyrimidin-2-yl-piperazine undergoes acylation with 4-methylpiperidine-1-carbonyl chloride to obtain the target compound, using conditions that often involve a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, large-scale production of this compound would utilize optimized versions of the laboratory procedures, with special attention to cost-effectiveness, yield optimization, and environmental considerations. Continuous flow reactors might be employed to enhance reaction rates and ensure better temperature and mixing control. Additionally, solvent recycling and waste minimization strategies would be implemented to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: : Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.
Hydrolysis: : Breaking of the ester or amide bonds in the presence of acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, ethanol, dimethylformamide.
Catalysts: : Triethylamine, potassium carbonate.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted pyrimidine or piperidine derivatives.
Scientific Research Applications
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology: : Studied for its potential interactions with various biological macromolecules, such as proteins and nucleic acids.
Medicine: : Investigated for potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry: : Used in the formulation of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one depends on its interaction with specific molecular targets within biological systems. It may bind to proteins or enzymes, affecting their function through various pathways:
Binding to Receptors: : Interacts with specific receptors, influencing signal transduction pathways.
Enzyme Inhibition/Activation: : Modulates enzyme activity by binding to the active or allosteric sites.
Intercalation with DNA: : May interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one can be compared with other compounds that have similar structural motifs or reactivity, such as:
4-(dimethylamino)-6-methylpyrimidine: : Shares the pyrimidine core but lacks the piperazine and piperidine moieties, leading to different chemical and biological properties.
1-(4-methylpiperidin-1-yl)ethanone: : Contains the piperidine ring but lacks the pyrimidine and piperazine groups, resulting in distinct reactivity and applications.
Piperazine derivatives: : Compounds containing the piperazine ring, with varied substituents affecting their overall properties.
The unique combination of functional groups in this compound makes it distinct, offering a combination of chemical reactivity and biological activity not seen in many other similar compounds.
There you have it—a deep dive into the world of this compound! What's next on your scientific exploration list?
Properties
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-15-5-7-24(8-6-15)18(26)14-23-9-11-25(12-10-23)19-20-16(2)13-17(21-19)22(3)4/h13,15H,5-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXJCYYXEWIDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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